molecular formula C15H14ClN3O B2720266 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 924871-63-6

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B2720266
CAS RN: 924871-63-6
M. Wt: 287.75
InChI Key: IAQKLUQFGVTPPF-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole (CMO) is a chemical compound that has been extensively studied for its potential applications in scientific research. CMO is a heterocyclic compound that contains both an oxadiazole and a carbazole ring, making it a versatile molecule with a range of potential applications.

Mechanism of Action

The mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. In cancer research, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been shown to inhibit the activity of the proteasome, an enzyme complex involved in the degradation of proteins.
Biochemical and Physiological Effects
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. In addition, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been shown to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt pathway and the proteasome.

Advantages and Limitations for Lab Experiments

One advantage of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is its versatility, as it can be synthesized using a relatively straightforward process and has a range of potential applications in scientific research. However, one limitation of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.

Future Directions

There are a number of potential future directions for research on 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole, including:
1. Further studies on the mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole, particularly in relation to its potential neuroprotective and anti-cancer properties.
2. Development of new synthetic methods for 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole that are more efficient and environmentally friendly.
3. Investigation of the potential use of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole in drug discovery, particularly for the development of new neuroprotective and anti-cancer drugs.
4. Exploration of the potential use of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole in combination with other compounds, such as chemotherapy drugs, to enhance their efficacy.
5. Investigation of the potential use of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole in other scientific research fields, such as materials science and catalysis.
Conclusion
In conclusion, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is a versatile compound with a range of potential applications in scientific research. While there is still much to learn about its mechanism of action and potential applications, the existing research suggests that 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has significant potential in fields such as neuroscience and cancer research.

Synthesis Methods

The synthesis of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole typically involves a multi-step process that begins with the reaction of 2,3,4,9-tetrahydro-1H-carbazole with chloromethyl isocyanate to form 1-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole. This intermediate compound is then reacted with sodium azide to form the 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole product.

Scientific Research Applications

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to prevent neuronal death and reduce inflammation in the brain. In cancer research, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been studied for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-(chloromethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-8-13-18-15(19-20-13)11-6-3-5-10-9-4-1-2-7-12(9)17-14(10)11/h1-2,4,7,11,17H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQKLUQFGVTPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NOC(=N4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole

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